molecular formula C19H13ClF3N3O2S B11376487 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11376487
M. Wt: 439.8 g/mol
InChI Key: MWSIHFIGXGCXTC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H13ClF3N3O2S

Molecular Weight

439.8 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H13ClF3N3O2S/c20-15-9-24-19(29-10-11-1-3-12(21)4-2-11)26-16(15)17(27)25-13-5-7-14(8-6-13)28-18(22)23/h1-9,18H,10H2,(H,25,27)

InChI Key

MWSIHFIGXGCXTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F)Cl)F

Origin of Product

United States

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